molecular formula C7H5I2NO2 B1265519 4-Amino-3,5-diiodobenzoic acid CAS No. 2122-61-4

4-Amino-3,5-diiodobenzoic acid

Cat. No. B1265519
CAS RN: 2122-61-4
M. Wt: 388.93 g/mol
InChI Key: WXTVPMWCUMEVSZ-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodobenzoic acid is a useful benzoic acid compound . It has a molecular formula of C7H5I2NO2 and a molecular weight of 388.93 .


Synthesis Analysis

4-Amino-3,5-diiodobenzoic acid is a very useful substituted benzene compound for use as a building block in synthesis. The carboxylic acid and amine functionalities can be used to form linkages through nucleophile-electrophile coupling and the iodides may be used as functional sites for cross-coupling transformations .


Molecular Structure Analysis

The molecular formula of 4-Amino-3,5-diiodobenzoic acid is C7H5I2NO2 . Its average mass is 388.929 Da and its monoisotopic mass is 388.840942 Da .


Chemical Reactions Analysis

The carboxylic acid and amine functionalities of 4-Amino-3,5-diiodobenzoic acid can be used to form linkages through nucleophile-electrophile coupling and the iodides may be used as functional sites for cross-coupling transformations .

Scientific Research Applications

Metabolic Studies

4-Amino-3,5-diiodobenzoic acid and related compounds have been studied for their metabolic properties in various species. A study by Wold, Smith, and Williams (1973) investigated the metabolism and excretion of a similar compound, n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate, across different species, including humans, monkeys, rats, and rabbits. They found significant species variation in the excretion of metabolites, specifically in the excretion of 3,5-diiodoanisic acid, a product of O-methylation. This study provides insights into how different species metabolize substances related to 4-Amino-3,5-diiodobenzoic acid (Wold, Smith, & Williams, 1973).

Structural and Computational Characterization

The structural and computational aspects of benzoic acid derivatives similar to 4-Amino-3,5-diiodobenzoic acid have been explored. Yıldırım et al. (2015) synthesized and characterized compounds such as 2-amino-3,5-diiodobenzoic acid using techniques like X-ray diffraction and spectroscopy. This research is pivotal in understanding the molecular geometry, interactions, and electronic properties of these compounds, which could be crucial for potential applications in various fields (Yıldırım et al., 2015).

Antimicrobial and Cytotoxic Agents

Research has been conducted on derivatives of 4-aminobenzoic acid for their potential as antimicrobial and cytotoxic agents. Krátký et al. (2019) studied Schiff bases derived from 4-aminobenzoic acid, demonstrating their antibacterial, antimycobacterial, and antifungal properties. Some derivatives also exhibited notable cytotoxicity against cancer cell lines, indicating the potential of 4-Amino-3,5-diiodobenzoic acid derivatives in therapeutic applications (Krátký et al., 2019).

Luminescent Properties

The luminescent properties of compounds related to 4-Amino-3,5-diiodobenzoic acid have been studied, such as those based on the 4-amino-4H-1,2,4-triazole group. Xi et al. (2021) investigated these properties through the synthesis of various derivatives. The findings contribute to understanding the potential use of such compounds in optoelectronic devices and sensors (Xi et al., 2021).

Electrochemical Applications

4-Aminobenzoic acid has been used in developing electrochemical sensors and devices. For example, a study by Shi et al. (2020) utilized 4-aminobenzoic acid to modify a glassy carbon electrode for the construction of an electrochemical immunosensor. This demonstrates the potential of 4-Amino-3,5-diiodobenzoic acid derivatives in analytical chemistry and biosensing applications (Shi et al., 2020).

Safety And Hazards

Contact with 4-Amino-3,5-diiodobenzoic acid should be avoided as it may cause skin and eye irritation. It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVPMWCUMEVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175449
Record name Benzoic acid, 4-amino-3,5-diiodo-
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URL https://comptox.epa.gov/dashboard/DTXSID00175449
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Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-diiodobenzoic acid

CAS RN

2122-61-4
Record name 4-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 4-amino-3,5-diiodo-
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Record name 4-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 4-amino-3,5-diiodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
CJ KLEMME, JH HUNTER - The Journal of Organic Chemistry, 1940 - ACS Publications
2-Amino-3, 5-diiodobenzoic acid was prepared by the actionof iodine monochloride on o-aminobenzoic acid according to the previously described modification (1) ofthe procedure of …
Number of citations: 7 pubs.acs.org
W He, S Hu, M Li - Journal of Cluster Science, 2017 - Springer
Two new coordination polymers [Co(H 2 O) 2 (bpy) 2 ]·2(Adi) (1) and [Co 4 (OH) 2 (Adi) 6 (bpe) 2 ] (2) (HAdi = 4-amino-3,5-diiodobenzoic acid, bpy = 4,4′-bipyridine, bpe = 1,2-bis(4-…
Number of citations: 1 link.springer.com
T Asaji, K Ueda, M Oguni - Chemical Physics, 2015 - Elsevier
On the polycrystalline sample of 4-amino-3,5-dihalogenobenzoic acid, 4-NH 2 -3,5-X 2 C 6 H 2 COOH, which has a symmetric dimer structure in the crystal, the proton tunneling in the …
Number of citations: 5 www.sciencedirect.com
NR James, J Philip, A Jayakrishnan - Biomaterials, 2006 - Elsevier
An aliphatic, commercially available, medical grade polyurethane, Tecoflex 80A was made radiopaque by coupling a 5-iodine-containing molecule, N-(2,6- diiodocarboxyphenyl)-3,4,5-…
Number of citations: 106 www.sciencedirect.com
VH Wallingford, HG Decker, M Kruty - Journal of the American …, 1952 - ACS Publications
Sixteen new iodinated acylaminobenzoic acids have been prepared for investigation as X-ray contrast media. The intro-duction of a lower acyl group markedly lowers the toxicity of the …
Number of citations: 62 pubs.acs.org
CJ KLEMME, H BANG - The Journal of Organic Chemistry, 1944 - ACS Publications
As there is still a need for better radiographic opaques, this work on a new class of iodinated organic compounds was undertaken. Azonaphthalene sulfonic acid compounds havebeen …
Number of citations: 7 pubs.acs.org
F Kasuya, M Fukui, Y Yanagawa, A Kimura… - … of Chromatography B …, 2000 - Elsevier
Liquid chromatography–atmospheric pressure chemical ionization mass spectrometry was applied to analyze the iodinated compounds and their glycine conjugates. The negative-ion …
Number of citations: 1 www.sciencedirect.com
P Millburn - 1965 - spiral.imperial.ac.uk
65 (1) Preparation of 4... amino-3-iodobenzoic acid 66 (ii) Preparation of 4-amino-3-iodohippuric acid 66 (Ili) Preparation of 4--amino... 3* 5-diiodobenzoic acid Administration of …
Number of citations: 7 spiral.imperial.ac.uk
R West - Journal of the American Chemical Society, 1952 - ACS Publications
Although tetra-2-naphthylsilane has been prepared from 2-naphthyllithium and silicon tetrachloride, 2 all attempts to prepare tetra-1-naphthyl-silane have givenonly the tri-1-…
Number of citations: 12 pubs.acs.org
CH Bowden, NF Maclagan, JH Wilkinson - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… The catalytic effect was also shown by 4-amino-3:5-diiodobenzoic acid, so it would appear that the presence of an electron-donating substituent is necessary. In order to examine the …
Number of citations: 132 www.ncbi.nlm.nih.gov

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